2-Benzyl-5-ethynyltetrazole

Description

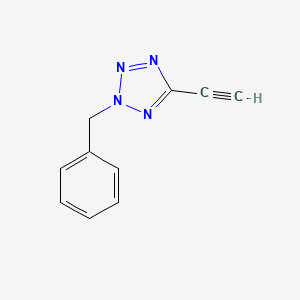

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-ethynyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOVPRSMERYMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Benzyl 5 Ethynyltetrazole

Reactivity at the Benzyl (B1604629) Moiety

The N-benzyl group serves as a common protecting group in heterocyclic chemistry and its removal is a key synthetic step.

The removal of the N-benzyl group from the tetrazole ring is a crucial transformation for introducing alternative substituents at the N2 position or for obtaining the N-H tetrazole. Several debenzylation strategies are available, with catalytic hydrogenation being the most common.

A standard method involves using a palladium catalyst, such as 20% palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.gov The reaction conditions may require elevated temperatures (e.g., 60 °C) and can be slow. The efficiency of this debenzylation can sometimes be improved by the addition of an acid. For example, the addition of 1.5 equivalents of acetic acid during hydrogenolysis has been shown to prevent low yields in the debenzylation of certain N-benzyl protected aminopyridines. nih.gov

Other potential methods, often used for cleaving benzyl ethers, could be adapted, though their compatibility with the tetrazole and ethynyl (B1212043) functionalities would need to be carefully evaluated. organic-chemistry.org

| Method | Reagents | Conditions | Notes |

| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C, H₂ | EtOH, 60 °C, 24-48 h | Standard but can be slow. |

| Acid-Assisted Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic Acid | EtOH, rt to 60 °C | Acid can significantly improve yield. nih.gov |

| Lewis Acid Cleavage | BCl₃, Cation Scavenger | Low Temperature | Chemoselective for aryl benzyl ethers, potential for N-benzyl cleavage. organic-chemistry.org |

| Oxidative Cleavage | DDQ, Photoirradiation | MeCN, UV light | Effective for benzyl ethers, potential for oxidation-sensitive substrates. organic-chemistry.org |

Table summarizing common debenzylation strategies and their typical conditions. nih.govorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. hmdb.ca For 2-Benzyl-5-ethynyltetrazole, both one-dimensional (1D) and two-dimensional (2D) NMR methods are critical for unambiguous structural assignment.

1D NMR (¹H, ¹³C) Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzyl (B1604629) and ethynyl (B1212043) protons. Based on analogous compounds like 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, the benzylic methylene (B1212753) protons (CH₂) are anticipated to appear as a singlet around 4.2 ppm. nih.gov The aromatic protons of the phenyl group would likely resonate in the region of 7.3–8.0 ppm. nih.gov The ethynyl proton (C≡C-H) typically appears as a singlet in a characteristic region, which can be influenced by the electronic environment of the tetrazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the benzyl carbons, the tetrazole ring carbon, and the ethynyl carbons. The benzylic CH₂ carbon signal is anticipated in the aliphatic region, while the aromatic carbons of the phenyl group would appear in the downfield aromatic region. The carbon of the tetrazole ring and the two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts crucial for confirming the structure. In related benzyl-tetrazole structures, the benzyl CH₂ carbon appears around 51.6 ppm. mdpi.com

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Benzyl CH₂ | ~ 4.2 nih.gov | Singlet |

| Phenyl H | ~ 7.3 - 8.0 nih.gov | Multiplet |

| Ethynyl H | ~ 3.0 - 3.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Benzyl CH₂ | ~ 51.6 mdpi.com |

| Phenyl C | ~ 128 - 135 |

| Tetrazole C-5 | ~ 150 - 160 |

| Ethynyl C | ~ 70 - 90 |

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, COSY would primarily show correlations among the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the benzylic CH₂ and the aromatic CH groups.

Dynamic NMR Studies for Conformational Dynamics

While specific dynamic NMR studies on this compound are not reported, this technique could be employed to investigate the rotational dynamics of the benzyl group relative to the tetrazole ring. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barrier to rotation and identify the preferred conformation of the molecule in solution. Such studies are valuable for understanding the molecule's three-dimensional structure and flexibility. In cases where spectral data might be ambiguous due to phenomena like tautomerism, variable temperature NMR can be a useful tool for clarification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₈N₄), the calculated exact mass can be used to confirm the molecular formula. The analysis of the isotopic pattern would further corroborate the elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The C-H stretching vibrations of the aromatic and benzylic groups are expected in the 2900-3100 cm⁻¹ region. nih.gov A sharp, weak band corresponding to the C≡C-H stretch of the terminal alkyne should appear around 3300 cm⁻¹. The C≡C triple bond stretch would likely be observed in the 2100-2260 cm⁻¹ region. The N=N stretching of the tetrazole ring and C-N stretching vibrations are also expected to show characteristic absorptions. Aromatic C=C stretching vibrations from the benzyl group are anticipated in the 1400-1600 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be a key identifier for the ethynyl group. The symmetric breathing vibrations of the phenyl and tetrazole rings would also be expected to be Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Ethynyl C-H Stretch | ~ 3300 | ~ 3300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Benzyl C-H Stretch | 2850 - 3000 nih.gov | 2850 - 3000 |

| Ethynyl C≡C Stretch | 2100 - 2260 | 2100 - 2260 (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 nih.gov | 1400 - 1600 |

| Tetrazole Ring Vibrations | ~ 1000 - 1500 | ~ 1000 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. For this compound, UV-Vis spectroscopy would provide critical information about its electronic transitions and the extent of conjugation within the molecule.

The expected UV-Vis spectrum of this compound would be dominated by transitions associated with its aromatic systems—the benzyl group and the tetrazole ring—as well as the carbon-carbon triple bond of the ethynyl group. The primary electronic transitions anticipated are π → π* transitions, which are characteristic of conjugated systems. The benzyl group would exhibit absorption bands typical of a substituted benzene (B151609) ring, while the tetrazole ring, also being aromatic, would contribute its own characteristic absorptions. The presence of the ethynyl group in conjugation with the tetrazole ring is expected to influence the position and intensity of these absorption bands.

In a study of related benzothiadiazole derivatives containing an ethynyl tetrazole moiety, absorption maxima in the UV-Vis region were observed between 391-400 nm, attributed to ¹π-π* electronic transitions. researchgate.net While the chromophoric system in those compounds is more extended, it provides an indication of the spectral region where this compound might absorb. It is anticipated that the conjugation between the ethynyl group and the tetrazole ring in this compound would lead to a bathochromic (red) shift of the absorption maximum compared to a non-conjugated tetrazole.

The solvent used for analysis can also significantly impact the UV-Vis spectrum. Solvatochromism, a shift in the absorption maximum with a change in solvent polarity, can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states.

A hypothetical data table for the kind of information a UV-Vis analysis would yield is presented below. Note: This data is illustrative and not actual experimental data for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Hexane | 265 | 15,000 | π → π |

| Ethanol | 270 | 16,500 | π → π |

This table illustrates how the maximum absorption wavelength (λmax) and the molar absorptivity (ε) could be documented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unambiguous structural information for this compound, including bond lengths, bond angles, and torsional angles. Such data is crucial for understanding the molecule's conformation and the nature of intermolecular interactions in the solid state.

For a crystal of this compound, X-ray diffraction analysis would reveal the planarity of the tetrazole ring and the orientation of the benzyl and ethynyl substituents relative to the ring. The crystal packing would show how individual molecules interact with each other through forces such as van der Waals interactions, and potentially weaker C-H···N or π-π stacking interactions involving the aromatic rings.

While a crystal structure for this compound is not available, data from related structures can provide insights. For instance, the crystal structure of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles shows that the 2H-tetrazole ring is a planar, highly aromatic system, with a small dihedral angle between the tetrazole and the appended aryl ring, suggesting some degree of π-π conjugation. nih.gov Similarly, in the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the tetrazole ring is nearly coplanar with the phenol (B47542) ring. nih.gov It is reasonable to expect a similar near-planar arrangement between the tetrazole and benzyl rings in this compound, although steric hindrance could lead to some out-of-plane twisting.

A table of expected crystallographic parameters, based on typical values for similar organic molecules, is provided below for illustrative purposes. Note: This is not actual experimental data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.3 |

| c (Å) | 18.2 |

| β (°) | 91.5 |

| Volume (ų) | 1450 |

| Z | 4 |

This table summarizes the unit cell dimensions and other key crystallographic data that would be obtained from such an analysis.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Derivatives

Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are essential for the analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. Since this compound itself is not chiral, CD spectroscopy would not be applicable. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center into the benzyl group or by creating a planar chiral derivative, CD spectroscopy would be a vital tool for their stereochemical characterization. beilstein-journals.org

For instance, in a study on planar-chiral pillar researchgate.netarene derivatives, the absolute configurations of the enantiomers were assigned based on their CD spectra, with one enantiomer showing negative CD signals and the other showing positive signals. beilstein-journals.org In a similar vein, if enantiomerically pure chiral derivatives of this compound were prepared, their absolute configurations could be determined by comparing their experimental CD spectra with spectra predicted by quantum chemical calculations.

A hypothetical table illustrating the type of data obtained from a CD spectroscopic analysis of a chiral derivative is shown below. Note: This data is purely illustrative.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 280 | +15,000 |

| 250 | -10,000 |

This table indicates the wavelengths of the Cotton effects and their corresponding molar ellipticities.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 2-Benzyl-5-ethynyltetrazole, DFT calculations offer a deep understanding of its fundamental properties.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves identifying the lowest energy conformation. The rotational freedom around the single bond connecting the benzyl (B1604629) group to the tetrazole ring suggests the possibility of multiple conformers. Theoretical studies would explore the potential energy surface by systematically rotating this bond to locate all possible stable conformers and the transition states that separate them. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another critical tool for visualizing the electronic distribution within a molecule. It illustrates the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP map would highlight electron-rich areas, likely around the nitrogen atoms of the tetrazole ring and the triple bond of the ethynyl (B1212043) group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions, prone to nucleophilic attack, would also be identified.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; indicates the molecule's electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes. Firstly, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Secondly, the calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing these simulated spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved, providing a powerful method for structural confirmation.

DFT is a powerful method for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as cycloadditions, where the ethynyl group is a key functional moiety. DFT calculations can be used to map out the entire reaction pathway, locating the transition state structures that connect reactants to products. The energy barrier of the reaction, determined by the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics. This analysis can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Quantum Chemical Calculations for Reactivity Predictions

Beyond DFT, other quantum chemical calculations can provide further insights into the reactivity of this compound. Various reactivity descriptors, derived from the electronic structure, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. These descriptors include Fukui functions and dual descriptors, which provide a more nuanced picture of local reactivity than the MEP alone. Such calculations can guide synthetic chemists in designing new reactions and modifying the molecule to achieve desired reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase, molecular dynamics (MD) simulations offer a way to study their behavior in a more realistic environment, such as in a solvent. MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. For this compound, MD simulations could reveal how the benzyl group moves and interacts with its surroundings. Furthermore, by explicitly including solvent molecules in the simulation, the effects of solvation on the molecule's conformation and properties can be investigated. This is particularly important for understanding reaction mechanisms and kinetics in solution.

Advanced Research Applications and Functional Material Design Concepts

2-Benzyl-5-ethynyltetrazole as a Molecular Scaffold for Bioorthogonal Click Chemistry

The presence of the ethynyl (B1212043) group makes this compound an ideal scaffold for bioorthogonal click chemistry. This class of reactions is known for being fast, selective, and high-yielding under ambient, aqueous conditions, making them suitable for use in complex biological environments. nih.govnobelprize.org The terminal alkyne functionality of the molecule is primed to participate in 1,3-dipolar cycloaddition reactions, most notably with azides, to form stable triazole rings. nobelprize.org This reactivity is the foundation for its application in creating sophisticated molecular constructs for materials science and chemical biology.

The reaction between the ethynyl group of this compound and an azide-modified molecule results in the formation of a highly stable 1,2,3-triazole linkage. This "click" reaction is a cornerstone for designing advanced conjugates. nobelprize.org By attaching polymers, nanoparticles, or surfaces functionalized with azide (B81097) groups to the this compound core, researchers can create novel materials with tailored properties. The tetrazole and benzyl (B1604629) moieties can impart specific solubility, thermal, or coordination characteristics to the final material, while the triazole linker ensures robust and covalent integration of the components.

Table 1: Key Bioorthogonal Reactions and Features

| Reaction Type | Reactants | Key Features | Resulting Linkage |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High yield, Fast kinetics, Biocompatible with catalyst | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | Catalyst-free, Very fast kinetics | Fused 1,2,3-triazole |

In chemical biology, the ability to specifically label and track biomolecules within their native environment is crucial. nih.govfrontiersin.org this compound can be used to construct functional probes for this purpose. The process involves two key steps: a bioorthogonal reporter (like an azide) is incorporated into a biomolecule of interest, and then the probe, in this case, this compound carrying a payload (e.g., a fluorophore or affinity tag), is introduced. nih.gov The click reaction between the ethynyl group and the azide-labeled biomolecule ensures a specific and stable covalent bond, enabling visualization or isolation of the target. The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes is another powerful bioorthogonal tool, known for its exceptionally fast reaction rates, which are ideal for labeling at low concentrations. illinois.edu

Role in High-Energy Materials and Energetic Component Research

Nitrogen-rich heterocyclic compounds are of significant interest in the field of high-energy materials (HEMs) due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. mdpi.com Tetrazole derivatives are prominent candidates in this area. mdpi.com The this compound molecule, containing a four-nitrogen tetrazole ring, possesses inherent energetic potential.

Table 2: Comparison of Energetic Material Properties

| Compound | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Key Feature |

|---|---|---|---|

| TNT (Trinitrotoluene) | ~6,900 | ~19 | Melt-castable standard |

| RDX | ~8,795 | ~34.9 | High power, widely used |

| HMX | ~9,254 | ~39.3 | High performance, stable |

Application in Coordination Chemistry and Ligand Design

The tetrazole ring is an excellent building block in coordination chemistry due to the ability of its nitrogen atoms to act as ligands, coordinating to metal ions. scielo.br This property allows for the construction of a wide array of multidimensional structures with interesting physical and chemical properties.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Tetrazole-carboxylate ligands are particularly effective in creating MOFs with diverse topologies and functionalities. scielo.brrsc.org Although this compound lacks a carboxylate group, its tetrazole ring can coordinate with metal centers to form coordination polymers. rsc.orgrsc.org The benzyl group influences the steric environment around the metal center, while the ethynyl group offers a reactive site for post-synthetic modification, allowing for the introduction of new functional groups into the framework after its initial synthesis.

Beyond MOFs, tetrazole-containing molecules can be incorporated into larger, multidentate chelating ligands. These ligands can form stable complexes with transition metals, creating catalysts for a variety of organic transformations. The electronic properties of the tetrazole ring can influence the catalytic activity of the metal center. By designing ligands that incorporate the this compound scaffold, it is possible to create novel catalysts where the ethynyl group can be used to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.

Potential in Organic Electronic and Photonic Device Components

The electronic properties of this compound make it a promising candidate for incorporation into various organic electronic and photonic devices. The nitrogen-rich tetrazole core, coupled with the π-system of the ethynyl and benzyl groups, provides a framework for tuning the electronic and photophysical properties of materials. Tetrazole derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs), often as part of phosphorescent emitters. researchgate.net

The combination of the tetrazole ring and the ethynyl group in this compound offers a versatile platform for the development of novel chromophores and fluorophores. The tetrazole moiety itself can act as an electron-accepting component in donor-acceptor type chromophores, which are known for their interesting photophysical properties. beilstein-journals.org The ethynyl group serves as a rigid and linear linker, allowing for the extension of π-conjugation through coupling with other aromatic or heteroaromatic systems. This extended conjugation is crucial for tuning the absorption and emission characteristics of the resulting molecules.

Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives This table is a hypothetical representation based on the general principles of chromophore and fluorophore design and is not based on experimentally verified data for this specific compound.

| Donor Group Attached to Ethynyl Moiety | Expected Absorption Range (nm) | Expected Emission Range (nm) | Potential Application |

| N,N-dimethylaniline | 400-450 | 500-550 | Green-emitting OLEDs, Fluorescent probes |

| Carbazole | 350-400 | 450-500 | Blue-emitting OLEDs, Charge-transport materials |

| Triphenylamine | 380-430 | 480-530 | Hole-transporting emitters, Two-photon absorption materials |

The concept of intramolecular charge transfer (ICT) is central to the functionality of many organic electronic materials. beilstein-journals.orgrsc.org In a molecule like this compound, the tetrazole ring, being electron-deficient, can facilitate charge transfer processes when integrated into a larger conjugated system with electron-donating moieties. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor units, which is mediated by the π-conjugated bridge. beilstein-journals.org

The ethynyl linkage provides a rigid and electronically conductive path for this charge transfer. The charge-transfer characteristics of systems incorporating this compound can be probed using techniques such as cyclic voltammetry to determine the HOMO and LUMO energy levels, and by studying the solvatochromic behavior of their absorption and emission spectra. rsc.org The formation of charge-transfer complexes with other electron-rich or electron-poor molecules is also a possibility, which could lead to materials with interesting non-linear optical properties. rsc.orgnih.gov

Strategic Building Block in Complex Chemical Syntheses and Supramolecular Architectures

Beyond its potential in materials science, this compound is a valuable building block for the synthesis of more complex molecular and supramolecular structures. The terminal alkyne functionality is particularly useful, as it can participate in a variety of highly efficient and selective coupling reactions.

The ethynyl group can be readily employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazoles, or in Sonogashira coupling reactions to connect to aryl or vinyl halides. These reactions provide a powerful means to construct intricate molecular architectures with high yields and functional group tolerance. The resulting triazole or extended π-systems can themselves have interesting properties and applications.

Furthermore, the tetrazole ring can act as a ligand for metal coordination, opening up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atoms of the tetrazole ring can coordinate to metal centers, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.

The combination of the directional bonding provided by the ethynyl group and the coordinating ability of the tetrazole ring makes this compound a promising candidate for the design of complex supramolecular assemblies. nih.govrsc.orgrsc.orgosaka-u.ac.jp These assemblies are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, and can exhibit emergent properties that are not present in the individual molecular components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-5-ethynyltetrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative approach involves refluxing tetrazole derivatives with aryl halides in dry Et₃N/THF (1:1) under argon, using bis(triphenylphosphine)palladium dichloride and copper iodide as catalysts. Reaction optimization (e.g., 55°C for 6–48 hours) is critical for achieving yields >70% .

- Key Variables : Catalyst loading (e.g., 0.26 mmol PdCl₂ per 5.95 mmol substrate), solvent ratios, and temperature gradients must be systematically tested to mitigate side reactions like alkyne homocoupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm benzyl and ethynyl substituents via characteristic shifts (e.g., ethynyl protons at δ 2.5–3.0 ppm; benzyl aromatic protons at δ 7.2–7.8 ppm).

- HPLC : Assess purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ at m/z 227.3) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Risk Mitigation :

- Use PPE (gloves, lab coat, goggles) due to uncharacterized acute/chronic toxicity .

- Work in a fume hood to avoid inhalation of fine powders.

- Store at +4°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

- Approach :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Simulate transition states for Huisgen cycloadditions with azides, focusing on regioselectivity (1,4- vs. 1,5-disubstituted triazoles).

- Validate models against experimental kinetics (e.g., second-order rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for tetrazole derivatives?

- Case Study : Antimicrobial assays (e.g., MIC values) may vary due to:

- Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria.

- Solubility limitations : Use DMSO as a co-solvent (<1% v/v) to enhance bioavailability .

- Statistical rigor : Employ triplicate experiments with positive/negative controls (e.g., ampicillin, solvent blanks) .

Q. How does the electronic nature of substituents affect the photophysical properties of this compound?

- Experimental Design :

- Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups on the benzyl ring.

- Measure UV-Vis absorption/emission spectra (λmax shifts indicate π→π* transitions).

- Correlate Hammett σ values with fluorescence quantum yields to establish structure-property relationships .

Methodological Considerations

Q. What are the best practices for optimizing catalytic systems in tetrazole functionalization?

- Catalyst Screening : Compare Pd(PPh₃)₄, CuI, and Ru-based catalysts for Sonogashira or Suzuki couplings.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance metal coordination but may reduce alkyne stability.

- Additives : Use TBAB (tetrabutylammonium bromide) to improve phase transfer in biphasic systems .

Q. How to address low yields in large-scale syntheses of this compound?

- Scale-up Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.